4-oxo-6H-quinazoline-6-carboxamide
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Overview
Description
4-Oxo-6H-quinazoline-6-carboxamide is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique chemical structure and promising pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-6H-quinazoline-6-carboxamide typically involves the reaction of anthranilic acid with formamide under specific conditions. The process can be summarized as follows:
Anthranilic Acid Reaction: Anthranilic acid is treated with formamide, leading to the formation of 4-oxo-3,4-dihydroquinazoline.
Oxidation: The intermediate is then oxidized to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis have been explored to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-6H-quinazoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in acidic or alkaline conditions to form different derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield a variety of functionalized quinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in alkaline medium.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using alkyl halides.
Major Products Formed: The major products formed from these reactions include various quinazoline derivatives with potential biological activities .
Scientific Research Applications
4-Oxo-6H-quinazoline-6-carboxamide has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4-oxo-6H-quinazoline-6-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes like soluble epoxide hydrolase, leading to increased levels of epoxyeicosatrienoic acids, which have beneficial biological effects.
Pathways Involved: It affects pathways related to inflammation, oxidative stress, and cellular proliferation.
Comparison with Similar Compounds
4-Oxo-6H-quinazoline-6-carboxamide can be compared with other quinazoline derivatives:
Similar Compounds: Quinazoline-4(3H)-one, 2-phenylquinazoline, and 4-oxo-2-phenylquinazoline.
Properties
Molecular Formula |
C9H7N3O2 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
4-oxo-6H-quinazoline-6-carboxamide |
InChI |
InChI=1S/C9H7N3O2/c10-8(13)5-1-2-7-6(3-5)9(14)12-4-11-7/h1-5H,(H2,10,13) |
InChI Key |
AGFXMCDZDUXXJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NC(=O)C2=CC1C(=O)N |
Origin of Product |
United States |
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